N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide
Description
N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is a synthetic organic compound that belongs to the class of benzoxazine derivatives
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14(10-15-4-7-17(26-3)8-5-15)12-23(2)21(25)16-6-9-18-19(11-16)27-13-20(24)22-18/h4-9,11,14H,10,12-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCGPLFJGQHEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CN(C)C(=O)C2=CC3=C(C=C2)NC(=O)CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide typically involves the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.
Substitution Reactions: Introduction of the methoxyphenyl and methylpropyl groups through substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.
Materials Science: Used in the development of advanced materials with specific properties.
Industrial Chemistry: Employed in various industrial processes as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
This compound is unique due to its specific structural features and the presence of the benzoxazine ring, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
